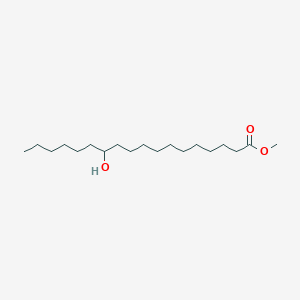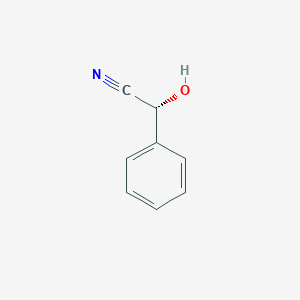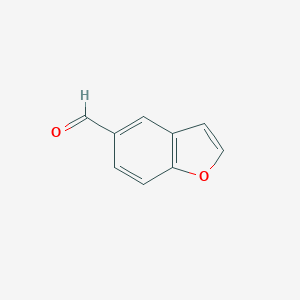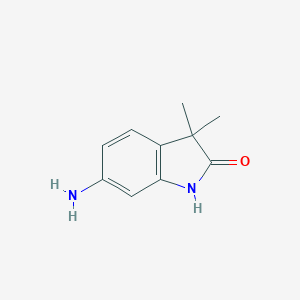
1-(2-氨基噻唑-4-基)乙酮
描述
1-(2-Aminothiazol-4-yl)ethanone is a chemical compound with the molecular formula C5H6N2OS . It has a molecular weight of 142.18 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It appears as a light-yellow to yellow to yellow-brown powder or crystals .
Synthesis Analysis
The synthesis of 1-(2-Aminothiazol-4-yl)ethanone hydrochloride has been reported from 1-chlorobutane-2,3-dione and Carbamimidothioic acid . Another synthesis method involves the reaction with trifluoroacetic acid in chloroform at 20°C for 1.5 hours, followed by neutralization with a saturated aqueous solution of sodium hydrogen carbonate .Molecular Structure Analysis
The InChI code for 1-(2-Aminothiazol-4-yl)ethanone is 1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(2-Aminothiazol-4-yl)ethanone is a solid at room temperature . It has a molecular weight of 142.18 and an average mass of 142.179 Da .科学研究应用
Antibacterial Research
Summary of the Application
Thiazoles, including 1-(2-Aminothiazol-4-yl)ethanone, are a class of 5-membered aromatic heterocycles that have been extensively studied due to their significant biological activity . Thiazole derivatives, including 1-(2-Aminothiazol-4-yl)ethanone, have shown significant antibacterial activity against various bacteria and pathogens .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using 1-(2-Aminothiazol-4-yl)ethanone in antibacterial research are not detailed in the available literature. However, the general approach involves synthesizing various thiazole derivatives and testing their antibacterial properties against various bacteria and pathogens .
Results or Outcomes
Thiazole derivatives, including 1-(2-Aminothiazol-4-yl)ethanone, have shown significant antibacterial activity. They have been found to be effective against both gram-positive and gram-negative bacterial diseases . The development of microbial resistance has led to the need for new effective antimicrobial drug agents, and thiazole derivatives are being actively researched for this purpose .
安全和危害
未来方向
While specific future directions for 1-(2-Aminothiazol-4-yl)ethanone are not mentioned in the sources, there is ongoing research into the potential of 2-aminothiazole derivatives in drug discovery . These compounds have shown promise in various therapeutic areas, including cancer, microbial infections, and inflammatory diseases .
属性
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYLXMPLFPQUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389368 | |
| Record name | 1-(2-aminothiazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminothiazol-4-yl)ethanone | |
CAS RN |
101258-16-6 | |
| Record name | 1-(2-aminothiazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)









